molecular formula C14H17NO6S B12558511 7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid CAS No. 142968-75-0

7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid

Cat. No.: B12558511
CAS No.: 142968-75-0
M. Wt: 327.35 g/mol
InChI Key: CSAYPIHVXJSNTQ-UHFFFAOYSA-N
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Description

7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a heptaneperoxoic acid chain.

Preparation Methods

The synthesis of 7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The benzothiazole ring allows for substitution reactions, where different functional groups can be introduced.

    Hydrolysis: The heptaneperoxoic acid chain can undergo hydrolysis to yield carboxylic acids and other products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Scientific Research Applications

7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity, while the heptaneperoxoic acid chain can generate reactive oxygen species (ROS) that induce oxidative stress in cells. These combined effects contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 7-(1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)heptaneperoxoic acid include:

The uniqueness of this compound lies in its heptaneperoxoic acid chain, which imparts specific reactivity and biological activity not found in its analogs.

Properties

CAS No.

142968-75-0

Molecular Formula

C14H17NO6S

Molecular Weight

327.35 g/mol

IUPAC Name

7-(1,1,3-trioxo-1,2-benzothiazol-2-yl)heptaneperoxoic acid

InChI

InChI=1S/C14H17NO6S/c16-13(21-18)9-3-1-2-6-10-15-14(17)11-7-4-5-8-12(11)22(15,19)20/h4-5,7-8,18H,1-3,6,9-10H2

InChI Key

CSAYPIHVXJSNTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCCCCCC(=O)OO

Origin of Product

United States

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